molecular formula C36H50Si2 B1512862 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene CAS No. 862667-06-9

9,10-Bis[(triisopropylsilyl)ethynyl]anthracene

Cat. No. B1512862
CAS RN: 862667-06-9
M. Wt: 539 g/mol
InChI Key: FEAZNDXDTUMTIL-UHFFFAOYSA-N
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Description

9,10-Bis[(triisopropylsilyl)ethynyl]anthracene, also known as TIPS-anthracene, is a novel organic photocatalyst . It is used in the formation of free radicals under very soft irradiation conditions under air through a photoredox catalysis .


Synthesis Analysis

The synthesis of TIPS-anthracene involves the use of a pi-conjugated core, in combination with electroactive arylamine moieties . This allows for the creation of new efficient Hole Transport Materials (HTMs) in only 2 or 4 steps after recrystallization .


Molecular Structure Analysis

The crystal structure of TIPS-anthracene at 100 and 295 K has been described . The structure at 100 K is described within the space group Pbca with the following unit-cell parameters: a = 14.841 (2) Å, b = 14.207 (2) Å, and c = 30.765 (5) Å . Heating to 295 K increased the structure symmetry and decreased the number of unique carbon atoms .


Chemical Reactions Analysis

The chemical reactions of TIPS-anthracene involve the formation of free radicals during polymerization via irradiated photoredox catalysis .


Physical And Chemical Properties Analysis

TIPS-anthracene has an empirical formula of C36H50Si2, a CAS number of 862667-06-9, and a molecular weight of 538.95 . It is a solid at room temperature with a melting point of 211-214 °C .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

9,10-Bis[(triisopropylsilyl)ethynyl]anthracene: is known for its bright fluorescence, making it a valuable component in OLED technology . Its ability to emit light upon electrical excitation is utilized in display and lighting applications. The stability of its triisopropylsilyl groups under hydrolysis conditions ensures longevity and reliability in OLED devices.

Organic Photovoltaics (OPVs)

This compound serves as a hole transport material in OPVs due to its pi-conjugated core structure . The incorporation of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene into the active layer of OPVs can enhance the efficiency of solar energy conversion by facilitating the transport of holes from the photoactive layer to the anode.

Photoredox Catalysis

As a novel organic photocatalyst, 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene plays a role in photoredox catalysis, particularly in polymerization processes . It can generate free radicals when irradiated, which are essential for initiating polymerization reactions.

Singlet Fission

The compound’s ultrafast dynamics have been studied in nanoaggregates and thin films, revealing its potential in singlet fission processes . This process can generate two triplet excitons from one singlet exciton, which is beneficial for applications like solar cells where maximizing the conversion of light into electrical energy is crucial.

Phase Transition Materials

9,10-Bis[(triisopropylsilyl)ethynyl]anthracene: exhibits a second-order phase transition between two crystalline forms in the temperature range of 250–295 K . This property can be harnessed in materials science for developing sensors and switches that respond to temperature changes.

Photoluminescence and Thermal Analysis

The compound’s photoluminescence properties are significant for applications requiring light emission, such as bioimaging and diagnostics . Additionally, its thermal analysis data provide insights into its stability and decomposition, which are vital for its use in high-temperature applications.

Safety and Hazards

TIPS-anthracene is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation .

Future Directions

TIPS-anthracene is a promising material for the development of organic LEDs and transistors . Its unique properties make it an important component in these devices .

properties

IUPAC Name

tri(propan-2-yl)-[2-[10-[2-tri(propan-2-yl)silylethynyl]anthracen-9-yl]ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50Si2/c1-25(2)37(26(3)4,27(5)6)23-21-35-31-17-13-15-19-33(31)36(34-20-16-14-18-32(34)35)22-24-38(28(7)8,29(9)10)30(11)12/h13-20,25-30H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAZNDXDTUMTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746431
Record name [Anthracene-9,10-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Bis[(triisopropylsilyl)ethynyl]anthracene

CAS RN

862667-06-9
Record name [Anthracene-9,10-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-BIS[(TRIISOPROPYLSILYL)ETHYNYL]ANTHRACENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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